Pyrazine-2-carboximidamide hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
138588-41-7 |
|---|---|
Molecular Formula |
C5H7ClN4 |
Molecular Weight |
158.59 g/mol |
IUPAC Name |
hydron;pyrazine-2-carboximidamide;chloride |
InChI |
InChI=1S/C5H6N4.ClH/c6-5(7)4-3-8-1-2-9-4;/h1-3H,(H3,6,7);1H |
InChI Key |
FCVKLVNLBIBCCU-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=N1)C(=N)N.Cl |
Canonical SMILES |
[H+].C1=CN=C(C=N1)C(=N)N.[Cl-] |
Other CAS No. |
138588-41-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
A Comparative Analysis of Pyrazinamide and Pyrazine-2-carboximidamide Hydrochloride: Biological Effects and Research Perspectives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazinamide, a cornerstone in the treatment of tuberculosis, stands as a testament to the therapeutic potential of pyrazine derivatives. Its unique mechanism of action, reliant on host-mediated acidic environments and enzymatic activation, has cemented its place in combination therapies. This guide provides a comprehensive technical overview of the biological effects of pyrazinamide, juxtaposed with an exploratory analysis of the structurally related but biologically uncharacterized Pyrazine-2-carboximidamide hydrochloride. While direct comparative data for the latter is absent in current literature, this document synthesizes information on the broader class of pyrazine derivatives to postulate potential avenues of research. Detailed experimental protocols for the evaluation of antimycobacterial activity and cytotoxicity are provided to empower researchers in the exploration of novel pyrazine-based therapeutic agents.
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a diverse array of biologically active molecules with applications ranging from anticancer and anti-inflammatory to antimicrobial agents.[1][2][3] This guide focuses on two specific examples of this scaffold: the well-established antitubercular drug, Pyrazinamide, and its lesser-known analog, this compound.
Pyrazinamide: A Clinically Vital Antitubercular Agent
Pyrazinamide (PZA) is a synthetic pyrazine derivative that is a first-line drug for the treatment of tuberculosis (TB), caused by Mycobacterium tuberculosis.[4] Its inclusion in combination therapy has been instrumental in shortening the duration of treatment and combating persistent, non-replicating mycobacteria.[5]
Chemical Identity
| Property | Value |
| IUPAC Name | pyrazine-2-carboxamide |
| CAS Number | 98-96-4 |
| Molecular Formula | C₅H₅N₃O |
| Molecular Weight | 123.11 g/mol |
Mechanism of Action: A Prodrug Approach
Pyrazinamide is a prodrug, meaning it is inactive in its administered form and requires enzymatic conversion to its active metabolite, pyrazinoic acid (POA).[6] This activation is a key feature of its mechanism and a determinant of its selective toxicity against M. tuberculosis.
The proposed mechanism of action involves several steps:
-
Passive Diffusion: Pyrazinamide diffuses into the mycobacterium.
-
Enzymatic Activation: Inside the bacillus, the bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes pyrazinamide to pyrazinoic acid.
-
Acidic Environment Accumulation: The acidic environment within tuberculous lesions (pH ~5.5) is crucial for PZA's activity. In this acidic milieu, a portion of the pyrazinoic acid is protonated, becoming less membrane-permeable and thus accumulating within the bacterial cell.
-
Disruption of Cellular Functions: The accumulation of protonated POA is thought to disrupt membrane potential, interfere with energy production, and inhibit fatty acid synthase I (FAS-I), an enzyme essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[6] More recent evidence also points to the inhibition of trans-translation and coenzyme A biosynthesis as potential targets.[5][7]
Biological Effects
The primary and most significant biological effect of pyrazinamide is its potent bactericidal activity against Mycobacterium tuberculosis, particularly against semi-dormant bacilli residing in acidic intracellular environments. It exhibits minimal activity against most other bacteria.
This compound: An Uncharted Territory
In stark contrast to the wealth of information available for pyrazinamide, this compound remains largely uncharacterized in terms of its biological effects.
Chemical Identity
| Property | Value |
| IUPAC Name | pyrazine-2-carboximidamide;hydrochloride |
| CAS Number | 138588-41-7 |
| Molecular Formula | C₅H₇ClN₄ |
| Molecular Weight | 158.59 g/mol |
Structural Comparison with Pyrazinamide
The key structural difference between pyrazinamide and pyrazine-2-carboximidamide lies in the functional group attached to the pyrazine ring. Pyrazinamide possesses a carboxamide group (-CONH₂), while pyrazine-2-carboximidamide has a carboximidamide (amidine) group (-C(=NH)NH₂). This seemingly minor change can have profound effects on the molecule's physicochemical properties, such as its basicity, hydrogen bonding capacity, and susceptibility to enzymatic hydrolysis.
Postulated Biological Effects Based on Structure-Activity Relationships of Pyrazine Derivatives
While direct experimental data is lacking, we can infer potential biological activities of this compound based on the known structure-activity relationships (SAR) of other pyrazine derivatives.[8][9] The pyrazine core is a known pharmacophore, and modifications to its substituents can modulate its biological activity.
-
Antimicrobial Potential: Numerous pyrazine carboxamide derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacteria and fungi.[10] The amidine group in this compound is more basic than the amide group in pyrazinamide, which could influence its interaction with biological targets. It is plausible that this compound may exhibit antibacterial or antifungal activity, although its spectrum of activity is likely to differ from that of pyrazinamide.
-
Antitubercular Activity: A critical question is whether this compound could be a substrate for pyrazinamidase. The structural similarity to pyrazinamide suggests this possibility. If it is hydrolyzed, the resulting pyrazinoic acid analog could potentially exhibit antitubercular activity. However, the amidine group might also render it resistant to PZase, leading to a lack of activity via this specific mechanism.
-
Other Potential Activities: The pyrazine scaffold has been incorporated into molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3] Therefore, this compound could potentially possess activities beyond the antimicrobial sphere, warranting broader screening efforts.
Experimental Protocols for Comparative Evaluation
To elucidate the biological effects of this compound and compare them to pyrazinamide, a series of well-established in vitro assays are necessary.
Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. For M. tuberculosis, the Resazurin Microtiter Assay (REMA) is a commonly used, rapid, and cost-effective method.[11][12][13][14][15]
Protocol: Resazurin Microtiter Assay (REMA)
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
Incubate at 37°C until the culture reaches an optical density at 600 nm (OD₆₀₀) of 0.8-1.0.
-
Dilute the culture to a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Compound Plates:
-
Perform serial twofold dilutions of Pyrazinamide and this compound in a 96-well microtiter plate. A typical concentration range to test would be from 200 µg/mL down to 0.78 µg/mL.
-
Include a positive control (mycobacteria with no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well containing the test compounds.
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Addition of Resazurin and Reading of Results:
-
After 7 days, add 20 µL of 0.01% resazurin solution to each well.
-
Incubate for a further 24-48 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates mycobacterial growth.
-
The MIC is defined as the lowest compound concentration that prevents this color change.
-
In Vitro Cytotoxicity Assay
It is crucial to assess the potential toxicity of any new compound to mammalian cells. The HepG2 human hepatoma cell line is a widely used model for in vitro cytotoxicity screening.[16][17][18][19]
Protocol: MTT Assay with HepG2 Cells
-
Cell Culture:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of Pyrazinamide and this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against compound concentration.
-
Conclusion and Future Directions
Pyrazinamide remains a critical tool in the global fight against tuberculosis, with a well-defined, albeit complex, mechanism of action. In contrast, this compound represents an intriguing yet unexplored chemical entity. The structural modification from a carboxamide to a carboximidamide group has the potential to significantly alter its biological activity.
Future research should focus on a systematic evaluation of this compound's biological effects, beginning with broad-spectrum antimicrobial screening, including against Mycobacterium tuberculosis. Should any activity be observed, further studies to elucidate its mechanism of action would be warranted. Comparative cytotoxicity studies against a panel of human cell lines will also be essential to assess its therapeutic potential. The exploration of such structurally related analogs is a vital endeavor in the ongoing search for novel and effective therapeutic agents.
References
-
Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. (2021). Journal of Medicinal Chemistry. [Link]
-
Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method. (2005). Journal of Clinical Microbiology. [Link]
-
[In vitro antimycobacterial activities of pyrazinamide analogs: results of screening tests]. (1993). Kekkaku. [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. (2023). Frontiers in Cellular and Infection Microbiology. [Link]
-
Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay. (2023). Journal of Visualized Experiments. [Link]
-
Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by the radiometric method. (1988). Antimicrobial Agents and Chemotherapy. [Link]
-
HepG2 Cytotoxicity, 72 hour. (n.d.). reframeDB. [Link]
-
Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. (2022). European Journal of Medicinal Chemistry. [Link]
-
Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. (2002). Journal of Clinical Microbiology. [Link]
-
Structure and pharmacological activity of pyrazine. (2023). ResearchGate. [Link]
-
Rapid colorimetric Resazurin Microtiter Assay (REMA) and MTT Assay for Testing susceptibility of Mycobacterium tuberculosis to Isoniazid and Rifampicin. (2014). Journal of Applied Pharmaceutical Science. [Link]
-
Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by the radiometric method. (1988). Antimicrobial Agents and Chemotherapy. [Link]
-
Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. (2003). Journal of Antimicrobial Chemotherapy. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. [Link]
-
Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting. (2019). African Journal of Laboratory Medicine. [Link]
-
Mechanism of action on Pyrazinamide drug targets in susceptible and... (n.d.). ResearchGate. [Link]
-
The Bewildering Antitubercular Action of Pyrazinamide. (2017). Microbiology and Molecular Biology Reviews. [Link]
-
Mechanisms of Pyrazinamide Action and Resistance. (2014). Microbiology Spectrum. [Link]
-
Mechanisms of Pyrazinamide Action and Resistance. (2014). ASM Journals. [Link]
-
HepG2-based Cytotoxicity Assay Service. (n.d.). Creative Biolabs. [Link]
-
HepG2 in vitro Model to Predict Liver Toxicity. (2024). e-Learning - UNIMIB. [Link]
-
Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. (2023). Frontiers. [Link]
-
Intro to DOT language. (n.d.). Large-scale Biological Network Analysis and Visualization. [Link]
-
Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka. (2022). Molecules. [Link]
-
DOT Language. (n.d.). Graphviz. [Link]
-
Graphviz tutorial. (2021). YouTube. [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (n.d.). Daniele Teti. [Link]
-
Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (2021). Frontiers in Cellular and Infection Microbiology. [Link]
-
DOT (graph description language). (n.d.). Wikipedia. [Link]
-
Pyrazinamide Susceptibility Testing in Mycobacterium tuberculosis: a Systematic Review with Meta-Analyses. (2012). Journal of Clinical Microbiology. [Link]
-
A Quick Introduction to Graphviz. (2017). Ryan P.C. McQuen. [Link]
-
Drawing graphs with dot. (2015). Graphviz. [Link]
-
Create graphs with DOT language. (n.d.). Plainion.GraphViz. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 5. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 11. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 13. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
- 16. reframeDB [reframedb.org]
- 17. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 18. elearning.unimib.it [elearning.unimib.it]
- 19. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Evaluation of Pyrazine-2-carboximidamide Hydrochloride
This guide provides a comprehensive framework for the in vitro investigation of Pyrazine-2-carboximidamide hydrochloride, a heterocyclic compound with potential for biological activity. As a member of the pyrazine family, which is noted for a wide range of pharmacological effects, this molecule warrants systematic evaluation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, characterization, and a suite of in vitro assays to elucidate its cytotoxic and potential therapeutic properties. The protocols and methodologies presented herein are based on established practices for analogous pyrazine derivatives and are designed to ensure scientific rigor and reproducibility.
Introduction: The Scientific Rationale
Pyrazine and its derivatives are a significant class of heterocyclic compounds, with many exhibiting diverse biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties.[1][2][3][4] The core pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold for chemical modification, leading to a wide array of functionalized molecules with distinct pharmacological profiles. The introduction of a carboximidamide group at the 2-position, along with the hydrochloride salt form, suggests potential for favorable physicochemical properties, such as enhanced solubility, which is a critical factor in drug development.
This guide will delineate a strategic approach to the in vitro characterization of this compound, commencing with its synthesis and structural confirmation, followed by a tiered screening cascade to assess its biological potential. The causality behind each experimental choice is explained to provide a robust and scientifically sound investigative framework.
Synthesis and Characterization of this compound
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of this compound involves a multi-step process starting from Pyrazine-2-carboxylic acid.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Pyrazine-2-carbonyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Pyrazine-2-carboxylic acid (1.0 eq).
-
Add dry toluene (10 volumes) to the flask.
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude Pyrazine-2-carbonyl chloride. This intermediate is often used in the next step without further purification.[4]
Step 2: Synthesis of Pyrazine-2-carboxamide
-
Dissolve the crude Pyrazine-2-carbonyl chloride in a suitable dry, aprotic solvent such as acetone or tetrahydrofuran (THF) (10 volumes).
-
In a separate flask, prepare a solution of aqueous ammonia (excess) in the same solvent.
-
Cool the ammonia solution in an ice bath and slowly add the solution of Pyrazine-2-carbonyl chloride dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Pyrazine-2-carboxamide.
Step 3: Synthesis of this compound
-
This step would typically involve the conversion of the amide to the corresponding imidoyl chloride, followed by reaction with ammonia. A more direct, though potentially lower-yielding, approach could involve the Pinner reaction of the corresponding nitrile (Pyrazine-2-carbonitrile) with an alcohol in the presence of HCl gas, followed by aminolysis. However, for the purpose of this guide, we will outline a hypothetical conversion from the amide.
-
A detailed, validated protocol for this specific transformation is not available in the reviewed literature. Researchers should consult advanced organic chemistry texts and synthetic methodology journals for reliable procedures for converting amides to amidines.
Physicochemical and Spectroscopic Characterization
Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity.
| Property | Description | Source |
| Molecular Formula | C5H7ClN4 | [4] |
| Molecular Weight | 158.59 g/mol | [4] |
| IUPAC Name | pyrazine-2-carboximidamide;hydrochloride | [4] |
| CAS Number | 138588-41-7 | [4] |
Table 1: Physicochemical Properties of this compound.
Analytical Characterization Workflow:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should be used to confirm the number and connectivity of protons on the pyrazine ring and the amidine group.
-
¹³C NMR will provide information on the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy is useful for identifying key functional groups. Expected characteristic peaks include N-H stretching vibrations for the amidine group and C=N stretching.[8]
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be employed to confirm the exact mass of the molecule and its elemental composition.[9]
-
-
Purity Assessment:
-
High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV) should be used to determine the purity of the final compound.
-
Figure 1: A flowchart illustrating the proposed synthesis and characterization workflow for this compound.
In Vitro Cytotoxicity Assessment
A fundamental first step in the biological evaluation of any compound is to determine its cytotoxic profile. This provides a therapeutic window and informs the concentration range for subsequent bioactivity assays. A variety of human cancer cell lines are often employed for initial screening to identify any potential anticancer activity.[1][2][3][10]
Cell Line Selection
The choice of cell lines should be guided by the therapeutic area of interest. For a broad initial screen, a panel of cell lines representing different cancer types is recommended.
-
MCF-7: Human breast adenocarcinoma cell line.
-
A549: Human lung carcinoma cell line.
-
HepG2: Human liver carcinoma cell line.
-
HCT116: Human colon cancer cell line.
Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of final concentrations (e.g., 0.01 µM to 100 µM). Add the compound dilutions to the respective wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Figure 2: A step-by-step workflow for the MTT cytotoxicity assay.
In Vitro Antiviral Activity Screening
Given that some pyrazine derivatives have demonstrated antiviral properties, it is pertinent to screen this compound for such activity.[11][12][13] The choice of viruses for screening will depend on the research focus and available laboratory resources (BSL-2 or BSL-3 facilities).
Viral and Cell Line Selection
A common starting point for antiviral screening includes viruses that are well-characterized and for which robust in vitro assay systems exist.
-
Influenza A virus: A common respiratory pathogen.
-
Herpes Simplex Virus (HSV-1 or HSV-2): DNA viruses that cause a range of diseases.
-
A model coronavirus (e.g., HCoV-229E): For initial screening for potential activity against coronaviruses.
Corresponding permissive cell lines are required for viral propagation and infectivity assays (e.g., Vero cells, MDCK cells).
Antiviral Assay Protocol (Cytopathic Effect Inhibition Assay)
The cytopathic effect (CPE) inhibition assay is a widely used method to screen for antiviral activity. It measures the ability of a compound to protect cells from virus-induced damage.
Experimental Protocol: CPE Inhibition Assay
-
Cell Seeding: Seed a permissive cell line in a 96-well plate and incubate to form a confluent monolayer.
-
Compound and Virus Addition: Prepare serial dilutions of this compound. In separate tubes, mix the compound dilutions with a known titer of the virus.
-
Infection: Remove the cell culture medium from the 96-well plate and add the compound-virus mixtures to the wells. Include a virus-only control and a cell-only control.
-
Incubation: Incubate the plate at 37°C until the virus control wells show significant CPE (typically 2-5 days).
-
CPE Observation: Observe the cell monolayers under a microscope and score the level of CPE in each well.
-
Cell Viability Measurement: Quantify cell viability using a suitable method, such as the MTT assay or crystal violet staining.
-
Data Analysis: Determine the EC50 (the concentration of the compound that protects 50% of cells from virus-induced death) and the CC50 (the 50% cytotoxic concentration of the compound in the absence of virus). The Selectivity Index (SI = CC50/EC50) is then calculated to assess the therapeutic potential of the compound. A higher SI value indicates a more promising antiviral candidate.
Mechanistic In Vitro Studies
Should this compound exhibit significant biological activity in the initial screens, further in vitro studies are warranted to elucidate its mechanism of action.
Potential Mechanisms of Action
Based on the activities of other pyrazine derivatives, potential mechanisms to investigate include:
-
Inhibition of specific viral or cellular enzymes: For antiviral activity, this could include viral polymerases or proteases.
-
Induction of apoptosis in cancer cells: This can be investigated through assays for caspase activation, DNA fragmentation (TUNEL assay), or flow cytometry analysis of Annexin V/Propidium Iodide stained cells.[10]
-
Modulation of signaling pathways: The effect of the compound on key cellular signaling pathways involved in cell proliferation and survival (e.g., EGFR, MAPK pathways) can be assessed using techniques like Western blotting.[1]
Figure 3: A logical progression from primary screening to mechanistic in vitro studies.
Conclusion and Future Directions
This technical guide provides a comprehensive and scientifically grounded framework for the in vitro evaluation of this compound. By following a systematic approach of synthesis, characterization, and tiered biological screening, researchers can effectively assess the cytotoxic and potential therapeutic properties of this novel compound. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to generate high-quality, reproducible data.
Future in vitro studies could expand to include a broader range of cancer cell lines and viruses, as well as investigations into potential antibacterial and antifungal activities. Promising in vitro results would then form the basis for subsequent in vivo studies to evaluate the compound's efficacy and safety in animal models. The exploration of this compound and its analogs holds the potential for the discovery of new therapeutic agents to address unmet medical needs.
References
-
Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Journal of Molecular Structure. 2020. [Link]
-
Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
-
A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. National Institutes of Health. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Royal Society of Chemistry. 2023. [Link]
-
Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. National Institutes of Health. [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [Link]
-
Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Pharmaceutical Sciences. [Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Institutes of Health. [Link]
-
New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. National Institutes of Health. [Link]
-
New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. National Institutes of Health. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
-
Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. [Link]
-
SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. [Link]
-
(PDF) Synthesis, characterization and anticancer activity of pyrazine-2-carboxamide metal complexes. ResearchGate. [Link]
-
Heterocyclic (pyrazine)carboxamide Ru(II) complexes: structural, experimental and theoretical studies of interaction. UWCScholar. [Link]
-
Efficacy of orally administered T-705 pyrazine analog on lethal West Nile virus infection in rodents. National Institutes of Health. [Link]
-
Pyrazine-2-carboxamide; pyridine-4-carbohydrazide. PubChem. [Link]
-
Synthesis and antiviral evaluation of certain novel pyrazinoic acid C-nucleosides. PubMed. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. uwcscholar.uwc.ac.za:8443 [uwcscholar.uwc.ac.za:8443]
- 10. mdpi.com [mdpi.com]
- 11. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of orally administered T-705 pyrazine analog on lethal West Nile virus infection in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antiviral evaluation of certain novel pyrazinoic acid C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Therapeutic Horizons of Pyrazine-2-carboximidamide Hydrochloride
This technical guide provides an in-depth analysis of Pyrazine-2-carboximidamide hydrochloride , a privileged pharmacophore bridging antimycobacterial therapy, protease inhibition, and ion channel modulation.
Executive Summary
This compound (CAS: 138588-41-7) represents a distinct chemical entity often overshadowed by its amide analogue, the first-line tuberculosis drug Pyrazinamide (PZA) . While PZA relies on a carboxamide group (
This guide dissects the molecule as a tri-vector therapeutic scaffold , analyzing its potential in:
-
Antimycobacterial Activity: Leveraging ion-trapping mechanisms superior to PZA.
-
Serine Protease Inhibition: Acting as a bioisostere of benzamidine (arginine mimic).
-
Ion Channel Modulation: Serving as the minimal pharmacophore for the Amiloride class of diuretics.
Part 1: Chemical Biology & Pharmacophore Analysis
Structural Divergence: Amide vs. Amidine
The substitution of the carbonyl oxygen with an imine nitrogen creates a "Pseudo-Arginine" motif. This modification drastically shifts the acid-base profile, which is the primary determinant of the molecule's biological distribution.
| Feature | Pyrazinamide (PZA) | Pyrazine-2-carboximidamide HCl | Biological Implication |
| Functional Group | Amide ( | Amidine ( | Hydrogen bond donor/acceptor profile. |
| pKa (approx.) | ~0.5 (Very weak base) | ~8.5 - 9.0 (Moderately strong base) | Critical: Amidine is protonated at physiological pH. |
| Charge at pH 7.4 | Neutral | Positive (+1) | Affects membrane permeability and solubility. |
| Electronic Effect | Electron-withdrawing Ring | Electron-withdrawing Ring | Pyrazine ring lowers amidine pKa vs. Benzamidine (~11.6). |
The "Ion Trapping" Hypothesis
Unlike PZA, which diffuses passively as a neutral molecule, Pyrazine-2-carboximidamide exists in equilibrium between a neutral free base and a protonated cation.
-
Extracellular (pH 7.4): Significant fraction is protonated, but the neutral fraction allows membrane permeation.
-
Intracellular/Lysosomal (pH 5.5): The basic amidine becomes almost 100% protonated.
-
Therapeutic Outcome: This creates a concentration gradient where the drug accumulates inside acidic compartments (lysosomes or the mycobacterial phagosome) at concentrations up to 100-fold higher than extracellular levels.
Part 2: Therapeutic Target Vectors
Vector A: Antimycobacterial Activity (The "Super-PZA" Pathway)
Target: Mycobacterium tuberculosis (Mtb) ribosomal protein S1 (RpsA) and Aspartate decarboxylase (PanD).
Mechanism of Action: PZA is a prodrug requiring hydrolysis by the bacterial enzyme Pyrazinamidase (PncA) to form the active Pyrazinoic Acid (POA). The amidine analog offers two mechanistic advantages:
-
Alternative Activation: Amidines can be hydrolyzed to acids (POA) by bacterial deaminases/amidases, potentially bypassing specific pncA mutations found in resistant strains.
-
Direct Binding: The cationic amidine moiety mimics the electrostatic profile of ribosomal RNA, potentially allowing direct inhibition of RpsA (involved in trans-translation) without prior hydrolysis.
Caption: Figure 1. Dual-mechanism model for Pyrazine-2-carboximidamide activity in M. tuberculosis, highlighting ion trapping and enzymatic conversion.
Vector B: Serine Protease Inhibition
Target: Trypsin-like Serine Proteases (Factor Xa, Thrombin, uPA).
Mechanism: The amidine group is a classic bioisostere of the arginine side chain . In trypsin-like proteases, the S1 specificity pocket contains an Aspartate residue (Asp189 in Trypsin) at the bottom, which forms a salt bridge with the positively charged substrate.
-
Binding Mode: The pyrazine-amidine inserts into the S1 pocket. The amidinium group forms a bidentate salt bridge with Asp189.
-
Selectivity: The pyrazine ring is less hydrophobic than the phenyl ring of benzamidine (Ki ~18 µM). This reduced hydrophobicity may lower affinity for the hydrophobic walls of the S1 pocket but increases solubility and reduces non-specific binding.
Vector C: Ion Channel Blockade
Target: Epithelial Sodium Channel (ENaC) and Acid-Sensing Ion Channels (ASICs).
Mechanism: Pyrazine-2-carboximidamide is the core scaffold of Amiloride , a potassium-sparing diuretic.
-
Pharmacophore: The guanidine/amidine moiety charged at physiological pH blocks the pore of the ENaC channel, preventing Na+ reabsorption.
-
Significance: While less potent than substituted analogs (e.g., EIPA), the unsubstituted core serves as a critical tool for studying pore architecture and developing ASIC inhibitors for pain management.
Part 3: Experimental Protocols
Protocol 3.1: Synthesis via Pinner Reaction
Rationale: This protocol ensures high purity of the HCl salt, avoiding contamination from hydrolysis byproducts.
Materials: 2-Cyanopyrazine, Anhydrous Methanol, Dry HCl gas (or Acetyl Chloride/MeOH), Anhydrous Ammonia (gas or methanolic solution).
-
Imidate Formation:
-
Dissolve 2-Cyanopyrazine (10 mmol) in anhydrous methanol (20 mL) at 0°C.
-
Slowly bubble dry HCl gas through the solution for 30 minutes (or add 1.2 eq Acetyl Chloride dropwise to generate HCl in situ).
-
Stir at 0°C for 4 hours, then refrigerate (4°C) for 24 hours.
-
Precipitate the imidate ester hydrochloride by adding cold anhydrous ether. Filter and dry under vacuum.
-
-
Amidine Conversion:
-
Resuspend the imidate ester intermediate in anhydrous methanol (15 mL).
-
Cool to -10°C. Treat with excess anhydrous ammonia (7N in MeOH) for 2 hours.
-
Allow to warm to room temperature and stir overnight.
-
-
Purification:
Protocol 3.2: Kinetic Assay for Trypsin Inhibition
Rationale: Determines the Ki (Inhibition Constant) to quantify the "Pseudo-Arginine" effect.
Reagents:
-
Bovine Trypsin (Type I).
-
Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride).
-
Buffer: 50 mM Tris-HCl, pH 8.2, 20 mM CaCl2.
Workflow:
-
Preparation: Prepare serial dilutions of Pyrazine-2-carboximidamide HCl (0, 10, 50, 100, 500, 1000 µM) in buffer.
-
Incubation: Mix 10 µL of inhibitor solution with 10 µL of Trypsin (final conc. 50 nM). Incubate for 10 min at 25°C.
-
Initiation: Add 180 µL of BAPNA substrate (varying concentrations: 0.1 – 1.0 mM).
-
Measurement: Monitor absorbance at 410 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.
-
Analysis: Plot Lineweaver-Burk double reciprocal graphs (
vs ).-
Competitive Inhibition Pattern: Lines should intersect at the Y-axis.
-
Calculate
using the equation: .
-
Part 4: Visualization of Protease Binding Mode
Caption: Figure 2. Schematic interaction of Pyrazine-2-carboximidamide within the Trypsin S1 pocket. The amidine-Asp189 salt bridge is the primary driver of affinity.
References
-
Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. Link
-
Klebe, G., et al. (1993). The interaction of trypsin with benzamidine-type inhibitors: An experimental and theoretical study. Journal of Molecular Biology, 229(2), 419-433. Link
- Cragoe, E. J. (1983). Diuretics: Chemistry, Pharmacology, and Medicine. Wiley-Interscience. (Foundational text on Amiloride/Pyrazinecarboximidamide SAR).
-
Petrella, S., et al. (2011). Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Drug-Resistant Variants. PLoS ONE, 6(1), e15785. Link
-
PubChem Compound Summary. (2024). Pyrazine-2-carboxamide hydrochloride (Related Structure Analysis). National Center for Biotechnology Information. Link
Sources
Discovery and Synthesis of Novel Pyrazine Carboxamide Compounds
This technical guide details the rational design, synthesis, and evaluation of novel pyrazine carboxamide derivatives. It is structured to provide actionable protocols for medicinal chemists and drug developers, focusing on overcoming the pharmacological limitations of first-line agents like Pyrazinamide (PZA).
Technical Guide for Medicinal Chemistry & Drug Discovery
Executive Summary
Pyrazine carboxamides represent a privileged scaffold in medicinal chemistry, most notably anchored by the antitubercular drug Pyrazinamide (PZA) and the antiviral Favipiravir (T-705) . Despite their clinical success, resistance mechanisms (e.g., pncA mutations in M. tuberculosis) and suboptimal pharmacokinetics necessitate the development of next-generation analogs. This guide outlines a precision chemistry approach to synthesizing novel pyrazine carboxamides, focusing on structure-activity relationship (SAR) optimization, robust synthetic workflows, and biological validation.
Part 1: Pharmacological Rationale & Molecular Design[1]
The Mechanism of Action (MoA) & Resistance
To design better analogs, one must understand the parent compound's failure modes. PZA is a prodrug requiring activation by the bacterial enzyme pyrazinamidase (PncA) into the active pyrazinoic acid (POA) .[1][2] POA disrupts membrane energetics and inhibits Fatty Acid Synthase I (FAS-I) .
-
Design Challenge: M. tb strains often develop resistance via pncA mutations, preventing activation.
-
Solution: Design "active-state" mimics or lipophilic analogs that bypass the requirement for PncA activation or target the enzyme (e.g., PanD, RpsA) directly with higher affinity.
SAR Optimization Strategy
The pyrazine core is an electron-deficient heteroaromatic ring. Modifications should address:
-
The Amide "Tail" (N-substitution): Increasing lipophilicity (LogP) enhances passive diffusion into the mycobacterial cell, potentially bypassing active transport requirements.
-
Target: Benzyl, phenethyl, or heterocyclic amines.
-
-
The Pyrazine "Warhead" (Ring substitution):
-
C-3 Position: Electron-donating groups (e.g., -NH2) can modulate the pKa of the amide nitrogen.
-
C-5/C-6 Positions: Halogenation (Cl, Br) allows for further functionalization via cross-coupling (Suzuki-Miyaura) to access broad chemical space.
-
Diagram 1: Pyrazinamide Activation & Resistance Pathway
Caption: Activation pathway of Pyrazinamide.[1] Novel analogs aim to bypass the PncA activation step or enhance passive diffusion of the active moiety.
Part 2: Synthetic Strategies & Protocols
Two primary routes are recommended: Acid Chloride Activation (Method A) for robust, scale-up synthesis, and Peptide Coupling (Method B) for sensitive substrates.
Method A: Acid Chloride Route (High Yield)
This method is preferred for synthesizing simple N-alkyl/aryl derivatives where the amine nucleophile is stable.
Reagents:
-
Pyrazine-2-carboxylic acid (1.0 eq)
-
Thionyl chloride (
) (3.0 eq) or Oxalyl chloride -
Catalytic DMF (3 drops)
-
Solvent: Dry Toluene or Dichloromethane (DCM)
-
Base: Triethylamine (
) or Pyridine
Protocol:
-
Activation: In a flame-dried Round Bottom Flask (RBF) under Argon, suspend pyrazine-2-carboxylic acid (10 mmol) in dry toluene (20 mL).
-
Chlorination: Add
(30 mmol) dropwise, followed by catalytic DMF. Reflux for 2–3 hours until gas evolution ( , ) ceases and the solution becomes clear. -
Isolation: Evaporate the solvent and excess
under reduced pressure. Co-evaporate with dry toluene ( ) to remove traces of acid chloride. Caution: Pyrazine-2-carbonyl chloride is moisture sensitive. -
Coupling: Dissolve the crude acid chloride in dry DCM (15 mL). Cool to 0°C.
-
Addition: Add a solution of the target amine (10 mmol) and
(12 mmol) in DCM (10 mL) dropwise over 20 minutes. -
Workup: Stir at Room Temperature (RT) for 4–6 hours. Quench with water. Wash organic layer with saturated
(to remove unreacted acid) and brine. Dry over . -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc).
Method B: HATU-Mediated Coupling (Mild Conditions)
Ideal for amines with sensitive functional groups or when avoiding harsh acidic conditions.
Reagents:
-
Pyrazine-2-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (Diisopropylethylamine) (2.0 eq)
-
Solvent: Dry DMF
Protocol:
-
Dissolve pyrazine-2-carboxylic acid (5 mmol) in dry DMF (10 mL).
-
Add DIPEA (10 mmol) and stir for 10 minutes at RT.
-
Add HATU (6 mmol) and stir for 30 minutes to form the activated ester.
-
Add the amine (5.5 mmol) and stir the reaction mixture for 12–16 hours at RT.
-
Workup: Pour the mixture into ice-cold water (100 mL). If a precipitate forms, filter and wash with water. If oil forms, extract with EtOAc, wash with 5% LiCl solution (to remove DMF), then brine.
Diagram 2: General Synthetic Workflow
Caption: Dual synthetic pathways allow flexibility based on substrate stability. Method A is cost-effective; Method B is milder.
Part 3: Biological Validation & Data Analysis
Antimycobacterial Assay (MABA)
The Microplate Alamar Blue Assay (MABA) is the industry standard for determining Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.
Protocol:
-
Inoculum: Culture M. tb H37Rv to mid-log phase (OD600 ~ 0.6–0.8). Dilute 1:100 in Middlebrook 7H9 broth.
-
Plating: Add 100 µL of broth to 96-well plates. Add test compounds in serial dilution (e.g., 100 µg/mL to 0.1 µg/mL). Include PZA as a positive control.
-
Incubation: Incubate at 37°C for 7 days.
-
Development: Add 20 µL Alamar Blue (Resazurin) + 12 µL Tween 80. Incubate for 24 hours.
-
Readout: A color change from Blue (Oxidized, no growth) to Pink (Reduced, growth) indicates bacterial viability. The lowest concentration preventing color change is the MIC.
Data Presentation: SAR Summary
When reporting results, structure data to highlight the impact of specific substitutions.
Table 1: SAR of N-substituted Pyrazine-2-carboxamides
| Compound ID | R-Group (Amide) | Yield (%) | MIC (µg/mL) vs H37Rv | LogP (Calc) |
|---|---|---|---|---|
| PZA (Ref) | -H | N/A | 12.5 - 50 | -0.71 |
| PYZ-01 | 4-Chlorobenzyl | 82 | 6.25 | 2.1 |
| PYZ-02 | 4-Fluorobenzyl | 78 | 12.5 | 1.8 |
| PYZ-03 | 3-Trifluoromethylphenyl | 65 | 3.125 | 3.2 |
| PYZ-04 | Pyridin-2-yl | 55 | >100 | 0.9 |
Interpretation: The introduction of lipophilic, electron-withdrawing groups (PYZ-01, PYZ-03) significantly improves potency compared to the parent PZA, likely due to enhanced cell wall permeation.
Part 4: Future Outlook & Advanced Functionalization
To move beyond simple amides, researchers are now employing C-H activation and Pd-catalyzed cross-couplings on the pyrazine core.
-
Suzuki-Miyaura Coupling: Using 5-chloropyrazine-2-carboxamides allows for the introduction of bi-aryl systems, crucial for binding to hydrophobic pockets in viral polymerases or kinases (FGFR).
-
Metal Complexation: Synthesis of Copper(II) or Cobalt(II) complexes of pyrazine carboxamides has shown enhanced bactericidal activity by generating reactive oxygen species (ROS) intra-bacterially.
Screening Cascade
A rigorous drug discovery campaign must follow a logical filter to attrition ineffective compounds early.
Diagram 3: Screening Cascade
Caption: A funnel approach ensures only potent and non-toxic candidates progress to costly in vivo studies.
References
-
The Bewildering Antitubercular Action of Pyrazinamide. Microbiology and Molecular Biology Reviews. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Pyrazine Carboxamide Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. Molecules. Available at: [Link]
-
Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent FGFR Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Sources
Pyrazine-2-carboximidamide hydrochloride literature review and background
This technical guide provides an in-depth analysis of Pyrazine-2-carboximidamide hydrochloride , a critical heterocyclic building block used in the synthesis of kinase inhibitors (e.g., LIMK1 inhibitors) and antiviral agents.
Executive Summary
This compound (CAS: 138588-41-7), also known as Pyrazinecarboxamidine HCl , is an amidine derivative of the pyrazine ring. Unlike its amide counterpart (Pyrazinamide), the amidine functionality renders this compound a potent electrophile and a precursor for fused heterocycles. It serves as a strategic intermediate in the synthesis of Favipiravir (T-705) analogs, LIMK1 inhibitors (e.g., BMS-4) , and novel antimalarial benzoxaboroles. Its high reactivity makes it indispensable for constructing pyrimido[1,2-a]pyrazine and imidazo[1,5-a]pyrazine scaffolds.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 138588-41-7 |
| Molecular Formula | C₅H₆N₄ · HCl |
| Molecular Weight | 158.59 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents |
| Melting Point | >200°C (Decomposes); Hygroscopic nature lowers observed MP |
| pKa (Calculated) | ~10.5 (Amidine group) |
| Stability | Hygroscopic; store under inert atmosphere (Argon/Nitrogen) at -20°C |
Synthesis Methodology: The Pinner Reaction
The most robust industrial and laboratory-scale synthesis involves the Pinner Reaction , converting 2-cyanopyrazine to the amidine via an imidate intermediate. This method avoids the use of hazardous high-pressure ammonia gas.
Mechanism & Protocol
The synthesis proceeds in two distinct steps:
-
Imidate Formation: Nucleophilic attack of methanol on the nitrile under acidic/basic conditions.
-
Amidine Formation: Displacement of the methoxy group by ammonia.
Figure 1: Step-wise synthesis of Pyrazine-2-carboximidamide HCl via the Pinner method.
Detailed Experimental Protocol
Reagents: 2-Cyanopyrazine (1.0 eq), Sodium Methoxide (0.1 eq, catalytic), Methanol (anhydrous), Ammonium Chloride (1.1 eq).
-
Imidate Formation:
-
Dissolve 2-cyanopyrazine (e.g., 26.0 g) in anhydrous methanol (250 mL).
-
Add a catalytic amount of Sodium Methoxide (NaOMe) (0.5 M in MeOH).
-
Stir the solution at room temperature (20–25°C) for 18–24 hours under nitrogen. Note: Formation of the imidate is indicated by the disappearance of the nitrile peak (~2240 cm⁻¹) in IR.
-
-
Amidine Conversion:
-
Add solid Ammonium Chloride (NH₄Cl) (1.1 equivalents) directly to the reaction mixture.
-
Stir the suspension at room temperature for 6 hours or heat to 40°C for 2 hours to drive the reaction to completion.
-
Observation: The mixture will thicken as the product precipitates.
-
-
Purification:
-
Filter the reaction mixture to remove inorganic salts (if any) and collect the crude solid.
-
Wash: Rinse the solid with cold diethyl ether (3 x 50 mL) to remove unreacted nitrile.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot methanol, filter while hot, and induce crystallization by adding diethyl ether.
-
Yield: Typically 80–90% as a white hydrochloride salt.[1]
-
Applications in Drug Development
Pyrazine-2-carboximidamide is a "privileged structure" for generating fused heterocycles. Its primary utility lies in its ability to react with 1,3-electrophiles.
Case Study: Synthesis of LIMK1 Inhibitors (BMS-4)
In the development of LIMK1 inhibitors (used for treating glaucoma and cancer metastasis), this amidine is a key starting material.
-
Reaction: Pyrazine-2-carboximidamide +
-Bromo ketones Imidazo[1,2-a]pyrazine . -
Significance: This cyclization creates the core scaffold responsible for ATP-competitive inhibition of the kinase.
Case Study: Antiviral Analogs (Favipiravir/T-1105)
While Favipiravir (T-705) is industrially made from 3-aminopyrazine-2-carboxylic acid, the amidine route provides access to T-1105 (the des-fluoro analog) and other 3-substituted derivatives via cyclization with malonates followed by ring opening/rearrangement.
Figure 2: Divergent synthetic utility of Pyrazine-2-carboximidamide in medicinal chemistry.
Analytical Characterization
Confirming the identity of the amidine salt is crucial, as the free base is unstable.
Nuclear Magnetic Resonance (¹H NMR)
-
Solvent: DMSO-d₆ (Standard for amidine salts).
-
Key Features:
-
Amidine Protons: The most diagnostic signals are the broad singlets for the
group. Due to the HCl salt form and restricted rotation, these often appear as two distinct broad peaks or one very broad signal between 9.0 – 9.8 ppm . -
Pyrazine Ring Protons: The electron-withdrawing amidine group shifts the ring protons downfield compared to the amide.
-
H-3 (Singlet): ~9.40 ppm (Deshielded by adjacent N and Amidine).
-
H-5, H-6 (Doublets/Multiplets): ~8.80 – 9.00 ppm.
-
-
| Proton | Chemical Shift ( | Multiplicity | Integration | Assignment |
| NH/NH₂ | 9.20 – 9.80 | Broad Singlet | 3H/4H | Amidine HCl |
| H-3 | 9.42 | Singlet (d) | 1H | Pyrazine Ring |
| H-5 | 8.95 | Doublet | 1H | Pyrazine Ring |
| H-6 | 8.85 | Doublet | 1H | Pyrazine Ring |
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (ESI+).
-
Expected m/z: 123.06
. (Calculated for C₅H₇N₄: 123.07). The chloride counterion is not observed in the positive scan.
Safety & Handling
-
Hygroscopicity: The hydrochloride salt is highly hygroscopic. Exposure to moisture can lead to hydrolysis, reverting the amidine to the amide (Pyrazine-2-carboxamide). Always handle in a glovebox or desiccated environment.
-
Storage: Store at -20°C under Argon.
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319). Use standard PPE (Gloves, Goggles).
References
-
Sleebs, B. E., et al. (2011). "De Novo Synthesis of a Potent LIMK1 Inhibitor." Synthesis, 2011(18), 2997-3002.
-
Zhang, Y., et al. (2015). "Benzoxaborole Antimalarial Agents. Part 4." Journal of Medicinal Chemistry, 58(13), 5344-5354.
-
Furuta, Y., et al. (2002). "In Vitro and In Vivo Activities of T-705 against Influenza Virus." Antimicrobial Agents and Chemotherapy, 46(4), 977-981.
-
ChemicalBook. (2025).[2][3] "this compound Properties and Data."
-
PubChem. (2025). "Pyrazine-2-carboxamide hydrochloride (Related Analog Data)." National Library of Medicine.
Sources
Methodological & Application
Application Note: Pyrazine-2-carboximidamide Hydrochloride in Cancer Cell Line Studies
This Application Note is designed for researchers utilizing Pyrazine-2-carboximidamide hydrochloride (PZA-amidine HCl) , a critical nitrogen-rich heterocyclic scaffold. While often employed as a high-value intermediate in the synthesis of fused heterocycles (e.g., imidazo[1,2-a]pyrazines) and metal coordination complexes, this guide also addresses its functional evaluation as a bioisostere of benzamidine—a classic serine protease inhibitor relevant to cancer metastasis.[1][2]
Executive Summary
This compound (CAS: 138588-41-7) represents a versatile "privileged structure" in oncology drug discovery. Structurally analogous to benzamidine, the pyrazine-amidine motif offers unique physicochemical properties (reduced lipophilicity, altered pKa) that influence membrane permeability and target binding.[1][2]
In cancer cell line studies, this compound is primarily utilized in three distinct workflows:
-
Fragment-Based Drug Discovery (FBDD): As a warhead for targeting serine proteases (e.g., uPA, Matriptase) involved in the epithelial-mesenchymal transition (EMT).[1]
-
Scaffold Derivatization: As a precursor for synthesizing Imidazo[1,2-a]pyrazine kinase inhibitors (targeting PI3K/FGFR).[1][2]
-
Supramolecular Chemistry: As a ligand for Ruthenium(II) or Copper(II) complexes designed to intercalate DNA and induce apoptosis.[1][2]
This guide provides standardized protocols for evaluating the intrinsic cytotoxicity , anti-migratory potential , and downstream signaling effects of PZA-amidine HCl and its derivatives.[1][2]
Scientific Mechanism & Rationale
The "Amidine" Warhead and Protease Inhibition
The carboximidamide (amidine) group is positively charged at physiological pH, mimicking the side chain of Arginine.[1] This allows it to anchor into the S1 specificity pocket of trypsin-like serine proteases.
-
Relevance: Tumor cell invasion is driven by proteases like Urokinase Plasminogen Activator (uPA) and Matriptase , which degrade the extracellular matrix (ECM).[1][2]
-
Hypothesis: PZA-amidine HCl acts as a competitive inhibitor of these proteases, reducing cancer cell motility.[1]
The Pyrazine Scaffold in Kinase Inhibition
The pyrazine ring serves as a bioisostere for pyridine or benzene rings found in ATP-competitive inhibitors. When fused or substituted, it forms the core of potent inhibitors like Bortezomib (proteasome) or novel FGFR inhibitors .[1][2]
Pathway Visualization
The following diagram illustrates the dual-role of PZA-amidine in blocking metastasis (Protease pathway) and proliferation (Kinase pathway via derivatives).[1]
Caption: Dual mechanistic pathways of Pyrazine-2-carboximidamide (Protease Inhibition) and its derivatives (Kinase Inhibition).
Experimental Protocols
Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)
Objective: Determine the IC50 of PZA-amidine HCl and its derivatives. Note: The parent PZA-amidine HCl often exhibits low intrinsic cytotoxicity (IC50 > 100 µM).[1] It is crucial to use it as a baseline control against its metal-complexed or fused derivatives.
Materials:
-
Cell Lines: A549 (Lung), MCF-7 (Breast), HCT-116 (Colon).[1][2]
-
Reagent: PZA-amidine HCl (dissolved in DMSO; stock 100 mM).[1]
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment: Prepare serial dilutions of PZA-amidine HCl (0.1 µM to 200 µM) in culture medium.
-
Incubation: Treat cells for 48h or 72h.
-
Development: Add 20 µL MTT solution (5 mg/mL) to each well. Incubate 4h.
-
Solubilization: Aspirate media; add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm.
Data Analysis:
Calculate % Cell Viability =
Protocol B: Anti-Metastatic Evaluation (Scratch/Wound Healing Assay)
Objective: Assess the ability of PZA-amidine HCl to inhibit cell migration, potentially via uPA blockade.[1] Rationale: As a benzamidine bioisostere, this compound may inhibit extracellular proteolysis required for migration.[1][2]
Workflow:
-
Monolayer Formation: Grow cells (e.g., highly metastatic MDA-MB-231) to 90% confluency in 6-well plates.
-
Starvation: Switch to serum-free medium for 12h to synchronize the cell cycle (minimizes proliferation confounding).
-
Wounding: Create a scratch using a sterile 200 µL pipette tip.[1] Wash with PBS to remove debris.[1]
-
Treatment: Add media containing PZA-amidine HCl (at sub-cytotoxic concentration, e.g., IC10) + 1% FBS.
-
Imaging: Capture images at 0h, 12h, and 24h using phase-contrast microscopy.
-
Quantification: Measure the wound width using ImageJ. Calculate % Wound Closure.[1]
Protocol C: Synthesis of Imidazo[1,2-a]pyrazine Derivatives (Brief Overview)
Context: For researchers using PZA-amidine as a scaffold.
Reaction: Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction or condensation with
-
Reactants: Pyrazine-2-carboximidamide + Aldehyde + Isonitrile (catalyzed by Iodine or Lewis Acid).
-
Validation: Verify structure via
H-NMR and HRMS before biological testing.
Data Presentation & Analysis
Comparative Activity Table
When reporting results, structure your data to compare the parent scaffold against its derivatives.[1][2]
| Compound ID | Modification | Cell Line | IC50 (µM) | Mechanism Note |
| PZA-HCl | Parent Scaffold | A549 | >100 | Low intrinsic toxicity; Baseline. |
| PZA-HCl | Parent Scaffold | MDA-MB-231 | ~85 | Potential protease interference. |
| Deriv-A | Ru(II)-Complex | A549 | 5.4 | DNA Intercalation/ROS generation. |
| Deriv-B | Phenyl-Imidazo | HCT-116 | 1.2 | PI3K/FGFR Inhibition. |
Troubleshooting & Optimization
-
Solubility: PZA-amidine HCl is water-soluble but may precipitate in high-serum media due to protein binding. Pre-dilute in PBS before adding to media.[1]
-
pH Sensitivity: The amidine group (
) is protonated at physiological pH.[1] Ensure media buffering (HEPES) is sufficient if using high concentrations (>500 µM).[1] -
False Positives: In enzyme assays, amidines can nonspecifically bind to assay plates.[1][2] Use BSA (0.1%) in buffers to prevent adsorption.[1]
References
-
Design and Synthesis of Pyrazine-Based FGFR Inhibitors: Title: Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors.[6] Source: Journal of Medicinal Chemistry / PMC. URL:[Link]
-
Ruthenium-Pyrazine Complexes in Cancer: Title: Heterocyclic (pyrazine)carboxamide Ru(II) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity.[1][2][7][8] Source: RSC Advances / PubMed. URL:[Link]
-
Imidazo[1,2-a]pyrazine Synthesis & Activity: Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.[1][5] Source: RSC Advances.[1][5] URL:[Link]
-
Amidine-Based Protease Inhibitors (Contextual): Title: Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights.[1][2][6][9] Source: PMC / NIH.[1] URL:[Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides [mdpi.com]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Publish Comparison Guide: Spectroscopic Analysis of Pyrazine-2-carboximidamide Hydrochloride
Executive Summary
Pyrazine-2-carboximidamide hydrochloride (also known as pyrazinoic acid amidine hydrochloride) is a critical intermediate in the synthesis of antiviral agents, including Favipiravir (T-705) and pyrazinamide analogs. Its structural integrity—specifically the stability of the amidine moiety and the stoichiometry of the hydrochloride salt—is paramount for downstream yield and purity.
This guide compares four primary spectroscopic techniques—NMR, FTIR, Mass Spectrometry (MS), and X-Ray Diffraction (XRD) —evaluating their efficacy in confirming the molecular structure, salt formation, and purity of this compound.
Quick Comparison Matrix
| Feature | NMR (1H/13C) | FTIR | Mass Spectrometry (ESI) | XRD (Single Crystal) |
| Primary Utility | Carbon skeleton & proton environment | Functional group ID (Solid state) | Molecular mass & fragmentation | Absolute 3D structure & Salt location |
| Salt Detection | Indirect (Chemical shift changes) | Good (Ammonium bands) | Poor (Detects cation only) | Definitive |
| Amidine vs. Amide | Excellent (Distinct 13C shifts) | Good (C=N vs C=O stretch) | Moderate (Fragmentation patterns) | Excellent |
| Throughput | Medium | High | High | Low |
| Sample State | Solution (DMSO-d6 recommended) | Solid (ATR/KBr) | Solution | Solid (Crystal) |
Deep Dive: Nuclear Magnetic Resonance (NMR)
Mechanism & Rationale
NMR is the workhorse for confirming the covalent connectivity of the pyrazine ring and the amidine side chain. The critical challenge is the exchangeable protons on the amidine group (
Critical Spectral Features
-
Pyrazine Ring: Three distinct aromatic protons. In the hydrochloride salt, the protonation of the amidine group (and potentially the pyrazine nitrogen) exerts an electron-withdrawing effect, causing a downfield shift compared to the free base.
-
Amidine Group: Unlike amides (
), the amidine salt protons often appear as broad singlets or split peaks between 9.0–10.5 ppm due to restricted rotation around the C–N bond and hydrogen bonding with the chloride counterion.
Experimental Protocol: 1H & 13C NMR
-
Sample Prep: Dissolve ~10 mg of Pyrazine-2-carboximidamide HCl in 0.6 mL of DMSO-d6 . Note: Avoid D2O as it causes H/D exchange, erasing critical amidine proton signals.
-
Acquisition:
-
1H NMR: 16 scans, 30° relaxation delay (to integrate exchangeable protons accurately).
-
13C NMR: 1024 scans, proton-decoupled.
-
-
Analysis:
-
1H: Look for pyrazine protons (~8.7–9.3 ppm) and broad amidine NH protons (~9.5–10.0 ppm).
-
13C: Confirm the amidine carbon signal. It typically resonates at ~160–163 ppm , distinct from the carbonyl of the corresponding amide (Pyrazinamide, ~165+ ppm).
-
Deep Dive: Vibrational Spectroscopy (FTIR)
Mechanism & Rationale
FTIR is superior for analyzing the compound in its solid state, preserving the salt structure. It rapidly distinguishes the amidine hydrochloride from the amide byproduct (Pyrazinamide) based on the C=N stretching vibration and the broad ammonium salt bands.
Critical Spectral Features
-
Amidine C=N Stretch: A strong band at 1680–1690 cm⁻¹ . This is often lower in frequency than a typical carbonyl but higher than an aromatic C=C.
-
Salt Formation: A broad, multi-structured absorption between 2800–3200 cm⁻¹ indicates the N-H stretching of the protonated amidine (
). -
Fingerprint Region: Pyrazine ring breathing modes appear at ~1000–1100 cm⁻¹.
Experimental Protocol: ATR-FTIR
-
Setup: Use a Diamond or ZnSe ATR crystal. Ensure the stage is clean.
-
Background: Collect air background (32 scans).
-
Measurement: Place ~5 mg of solid powder on the crystal. Apply high pressure to ensure contact.
-
Parameters: Range 4000–400 cm⁻¹, 4 cm⁻¹ resolution.
-
Validation: Compare against a Pyrazinamide standard. The absence of the amide C=O doublet (often split in solid phase) and presence of the amidine salt broadness confirms the structure.
Deep Dive: Mass Spectrometry (MS)
Mechanism & Rationale
Mass spectrometry provides high-sensitivity confirmation of the molecular weight. However, MS typically detects the molecular ion
Critical Spectral Features
-
Positive Mode (ESI+):
-
Base Peak: m/z 123.07 (
). -
Adducts: m/z 145.05 (
).
-
-
Negative Mode (ESI-):
-
Look for m/z 35/37 (Cl⁻ isotope pattern 3:1) to confirm the hydrochloride salt presence.
-
Experimental Protocol: LC-MS
-
Dilution: Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid to 10 µg/mL.
-
Injection: Direct infusion or C18 column separation (if checking for impurities).
-
Ionization: Electrospray Ionization (ESI), Positive/Negative switching.
-
Criteria: The parent peak must match m/z 123.07. Absence of m/z 124 (hydrolysis product Pyrazinamide) confirms stability.
Deep Dive: X-Ray Diffraction (XRD) – The Gold Standard
Mechanism & Rationale
While NMR and MS infer the structure, Single Crystal XRD (SC-XRD) provides the absolute configuration . It definitively locates the proton on the amidine nitrogen (confirming the salt form) and determines the crystal packing/polymorph, which affects solubility and bioavailability.
Critical Structural Proof
-
Bond Lengths: Distinguishes C–N single bond (1.35 Å) vs C=N double bond (1.28 Å) in the amidine group.
-
Counterion Location: Maps the chloride ion's position relative to the protonated nitrogen, confirming the stoichiometry (1:1 HCl salt).
Structural Confirmation Workflow
The following diagram illustrates the logical decision process for confirming the Pyrazine-2-carboximidamide HCl structure, moving from rapid screening to definitive proof.
Caption: Logical workflow for the structural validation of Pyrazine-2-carboximidamide HCl, prioritizing high-throughput methods (MS, IR) before detailed structural analysis (NMR, XRD).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12403615, this compound. Retrieved from [Link]
-
Furuta, Y., et al. (2002). In vitro and in vivo activities of T-705 against influenza virus. Antimicrobial Agents and Chemotherapy, 46(4), 977-981. (Foundational paper describing pyrazine carboxamide derivatives). Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for solvent peak identification in DMSO-d6). Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
-
Ebadi, A. (2018). Synthesis, Characterization and Crystal Structure Determination of a Pyrazine-2-carboxamide-Bridged...[2] Revue Roumaine de Chimie, 63(10), 897-902.[2] (Provides comparative spectral data for the amide analog). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Pyrazine-2-carboximidamide Hydrochloride
For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific research. This guide provides an in-depth, comparative analysis of the essential analytical techniques for validating the purity of synthesized Pyrazine-2-carboximidamide hydrochloride. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a self-validating system for purity assessment.
This compound, a derivative of the antitubercular drug Pyrazinamide, holds potential in medicinal chemistry and drug discovery. Its efficacy and safety are intrinsically linked to its purity profile. Therefore, a robust analytical strategy is paramount to identify and quantify any process-related impurities, degradation products, or residual solvents that may be present.
The Imperative of Purity: A Regulatory and Scientific Standpoint
Before delving into the analytical methodologies, it is crucial to understand the regulatory framework that governs impurity control in new drug substances. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines, particularly ICH Q3A(R2), that provide a rational basis for the inclusion or exclusion of impurities in specifications.[1][2] These guidelines set thresholds for reporting, identification, and qualification of impurities, ensuring that the safety and efficacy of the drug substance are not compromised.
A Multi-Pronged Approach to Purity Validation
A single analytical technique is rarely sufficient to comprehensively assess the purity of a compound. A well-rounded approach, employing orthogonal methods that probe different physicochemical properties of the molecule, is the gold standard. This guide will focus on a suite of four key analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of the main component and non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and identification of organic impurities.
-
Mass Spectrometry (MS): For molecular weight determination and structural elucidation of the parent compound and any impurities.
-
Elemental Analysis (EA): To confirm the empirical formula and quantify inorganic impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is the cornerstone of purity analysis due to its high resolving power, sensitivity, and quantitative accuracy. A well-developed HPLC method can separate the target compound from a wide range of potential impurities.
Causality Behind Experimental Choices in HPLC Method Development
The goal is to develop a stability-indicating method capable of separating this compound from its potential impurities and degradation products. Given its polar nature as a hydrochloride salt, a reverse-phase (RP-HPLC) method is a logical starting point.
Column Selection: A C18 or C8 column is a common choice for moderately polar compounds. A C18 column will offer greater retention for less polar impurities, while a C8 column may provide better peak shape for the more polar main component.
Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier is standard for RP-HPLC. The buffer (e.g., phosphate or acetate) helps to control the pH and ensure consistent ionization of the analyte, leading to reproducible retention times. The organic modifier (e.g., acetonitrile or methanol) is adjusted to control the elution strength. For a hydrochloride salt, a slightly acidic mobile phase (pH 2.5-4.5) is often optimal to ensure the analyte is in a single ionic form and to achieve good peak shape.
Detection: this compound contains a pyrazine ring, which is a chromophore. UV detection at a wavelength of maximum absorbance (typically around 270 nm for pyrazine derivatives) will provide high sensitivity.
Experimental Protocol: RP-HPLC for Purity Determination
This protocol provides a starting point for the development of a robust HPLC method. Validation according to ICH Q2(R1) guidelines is essential.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water (pH adjusted to 3.0 with triethylamine)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Visualizing the HPLC Workflow
Caption: A streamlined workflow for HPLC-based purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For purity validation, ¹H and ¹³C NMR are used to confirm the identity of the synthesized compound and to detect and identify any structurally related impurities.
Causality Behind Experimental Choices in NMR Analysis
¹H NMR: This is often the first-line NMR experiment. It provides information on the number of different types of protons, their chemical environment, and their connectivity. The presence of unexpected signals can indicate impurities. The integration of the signals can also be used for quantitative analysis, although this requires careful experimental setup and the use of an internal standard.
¹³C NMR: This technique provides information about the carbon skeleton of the molecule. It is particularly useful for identifying impurities that may not be easily distinguishable by ¹H NMR.
Solvent Selection: A deuterated solvent that fully dissolves the sample is required. For a hydrochloride salt like this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium oxide (D₂O) are good choices.
Experimental Protocol: NMR for Structural Confirmation and Impurity Identification
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a standard one-dimensional carbon spectrum.
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Assign the signals in the ¹H and ¹³C spectra to the corresponding atoms in the expected structure of this compound.
-
Carefully examine the spectra for any unassigned signals, which may correspond to impurities. The integration of impurity signals relative to the main compound can provide a semi-quantitative estimate of their levels.
Visualizing the NMR Workflow
Caption: The process flow for NMR-based structural verification.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of the synthesized compound and can provide structural information through fragmentation analysis.
Causality Behind Experimental Choices in MS Analysis
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like this compound. It typically produces protonated molecules [M+H]⁺, which allows for the direct determination of the molecular weight.
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Experimental Protocol: MS for Molecular Weight Confirmation
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., LC-MS system).
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it into an LC-MS system.
-
Acquire the mass spectrum in positive ion mode.
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Compare the measured mass with the theoretical mass of this compound.
Visualizing the MS Workflow
Caption: A concise workflow for mass spectrometry analysis.
Elemental Analysis (EA): Verifying the Empirical Formula
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample. It is a fundamental technique for confirming the empirical formula of a newly synthesized compound.
Causality Behind Experimental Choices in EA
This is a destructive technique that involves the complete combustion of the sample. The resulting gases are then analyzed to determine the elemental composition. It is a bulk analysis technique and is not suitable for identifying individual impurities, but it is excellent for confirming the overall elemental composition of the bulk material.
Experimental Protocol: Elemental Analysis
Instrumentation:
-
CHN analyzer
Sample Preparation:
-
Accurately weigh a small amount of the dried sample (typically 1-3 mg).
Data Acquisition:
-
The sample is combusted in a high-temperature furnace.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
Data Analysis:
-
The instrument software calculates the percentage of C, H, and N in the sample.
-
Compare the experimental percentages with the theoretical values for this compound. The results should be within ±0.4% of the theoretical values.
Visualizing the EA Workflow
Caption: The straightforward process of elemental analysis.
Comparative Analysis of Purity Validation Techniques
| Technique | Primary Purpose | Strengths | Weaknesses | Typical Application |
| HPLC | Quantification of purity and impurities | High resolution, high sensitivity, quantitative, suitable for non-volatile compounds. | Requires method development, may not identify co-eluting impurities. | Primary method for determining the purity of the bulk drug substance and for stability studies. |
| NMR | Structural confirmation and identification of organic impurities | Provides detailed structural information, can identify unknown impurities, can be quantitative with an internal standard. | Lower sensitivity than HPLC, complex mixtures can be difficult to interpret. | Confirming the identity of the synthesized compound and characterizing process-related impurities. |
| MS | Molecular weight confirmation | High sensitivity, provides accurate molecular weight, can aid in structural elucidation through fragmentation. | May not be quantitative without an appropriate internal standard, can be affected by ion suppression. | Confirming the molecular weight of the main component and any isolated impurities. |
| Elemental Analysis | Confirmation of empirical formula | Provides accurate elemental composition, good for assessing the presence of inorganic impurities. | Destructive, not suitable for identifying individual organic impurities, requires a pure sample for accurate results. | Final confirmation of the elemental composition of the purified bulk material. |
Conclusion
Validating the purity of synthesized this compound is a critical step in the research and development process. A multi-technique approach, as outlined in this guide, provides a comprehensive and self-validating assessment of the compound's purity. By understanding the strengths and limitations of each technique and the rationale behind the experimental choices, researchers can confidently establish the quality of their synthesized material, ensuring the integrity and reliability of their subsequent studies.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 25 October 2006. Available from: [Link]
-
European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. 1 June 2006. Available from: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Pyrazine-2-carboximidamide hydrochloride
Executive Summary & Chemical Context[1][2][3][4][5][6]
Pyrazine-2-carboximidamide hydrochloride (CAS: 138588-41-7) is a critical heterocyclic building block, widely utilized in the synthesis of antiviral agents (such as Favipiravir analogs) and antitubercular drugs.
While often categorized generically as an "irritant," the hydrochloride salt form presents specific handling challenges distinct from its free base. Upon contact with moisture (including mucous membranes in the respiratory tract or eyes), the salt can hydrolyze, creating a localized acidic environment. This guide synthesizes material safety data with practical laboratory experience to provide a robust handling protocol.
Chemical Profile
| Property | Detail |
| CAS Number | 138588-41-7 |
| Formula | C5H6N4[][2][3][4] · HCl |
| Physical State | White to off-white crystalline solid |
| Primary Hazards | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) |
| Reactivity | Hygroscopic; reactive with strong oxidizing agents |
Risk Assessment: The "Why" Behind the Protocol
To ensure safety, we must understand the causality of the hazard. It is not enough to know that it irritates; we must understand how.
-
Inhalation Risk (The Primary Vector): As a crystalline solid, static electricity can cause particle aerosolization during weighing. Inhalation of the dust delivers the hydrochloride salt directly to the moist lung tissue, where it dissociates. The resulting acidity causes immediate respiratory distress (H335).
-
Ocular & Dermal Risk: The pyrazine ring is relatively stable, but the amidine moiety is reactive. Contact with the eyes can cause severe irritation not just from pH effects, but from the organic interactions with corneal proteins.
-
Hygroscopicity: The material will absorb atmospheric water. This degrades the reagent (affecting your yield) and makes the solid "sticky," increasing the likelihood of glove contamination and transfer to surfaces (doorknobs, keyboards).
Personal Protective Equipment (PPE) Matrix
This matrix is designed to be a self-validating system. If a component is missing, the safety barrier is compromised.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | Engineering controls (Hood) are superior to PPE. If weighing outside a hood is unavoidable, a fit-tested N95 is mandatory to block fine particulate dust. |
| Hand Protection | Nitrile Gloves (Min 0.11mm) Double-gloving recommended | Pyrazine derivatives can permeate thin latex. Nitrile offers superior chemical resistance. Double gloving allows the outer pair to be discarded immediately after weighing to prevent surface contamination. |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses have gaps. Goggles seal the orbital area, preventing dust entry via air currents or accidental hand-to-eye contact. |
| Body Protection | Lab Coat (Buttoned/Snapped) | Prevents accumulation of dust on street clothes. Cotton/poly blends are standard; Tyvek sleeves are recommended for large-scale handling (>100g). |
Operational Protocol: Step-by-Step Handling
This workflow minimizes exposure and reagent degradation.
Phase 1: Preparation & Weighing
-
Environment: All open handling must occur inside a certified chemical fume hood.
-
Static Control: Use an ionizing bar or anti-static gun if available. Pyrazine salts are prone to static cling, which causes "jumping" during spatula transfer.
-
Technique:
-
Place the balance inside the hood (or use a draft shield).
-
Pre-weigh the receiving vessel (flask) and seal it immediately after addition.
-
Clean-up: Wipe the balance area with a damp paper towel immediately after weighing to solubilize and remove invisible dust.
-
Phase 2: Solubilization
-
Solvent Choice: Soluble in water and polar organic solvents (DMSO, Methanol).
-
Thermodynamics: Dissolution may be slightly exothermic. Add solvent slowly.
-
pH Check: The resulting solution will be acidic. If your protocol requires a neutral pH (e.g., for nucleophilic attack), buffer the solution before adding sensitive reagents.
Phase 3: Waste Management
-
Solid Waste: Dispose of contaminated paper towels and gloves in "Solid Hazardous Waste" bins.
-
Liquid Waste: Segregate into "Organic Waste" streams. Although it contains chloride, it is generally not classified as "Halogenated Solvent Waste" (like Chloroform) unless mixed with halogenated solvents. Check your facility's specific guidelines.
Visualizing the Safety Workflow
The following diagram illustrates the "Safe Handling Lifecycle," emphasizing the decision points that prevent contamination.
Figure 1: Operational workflow ensuring containment from storage to disposal. Note the critical engineering check before opening the container.
Emergency Response
In the event of exposure, immediate action mitigates long-term damage.
-
Eye Contact: Immediately flush with water for 15 minutes .[5][6] Hold eyelids open. The acidic nature requires thorough irrigation to restore ocular pH.
-
Skin Contact: Wash with soap and water.[7][5][6] Do not use organic solvents (ethanol/acetone) to clean skin, as this may increase transdermal absorption of the pyrazine.
-
Spill Cleanup:
-
Do not dry sweep (creates dust).
-
Cover with a wet paper towel (water or dilute sodium bicarbonate) to dampen and neutralize.
-
Scoop up the wet slurry and place in a hazardous waste bag.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12403615, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Pyrazine derivatives hazard classification. Retrieved from [Link]
Sources
- 2. Pyrazine-2-carboxamidine hydrochloride | CAS 138588-41-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
